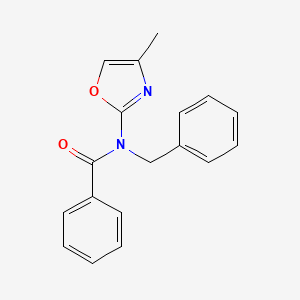

N-Benzyl-N-(4-methyl-1,3-oxazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Benzyl-N-(4-methyloxazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group, a 4-methyloxazol-2-yl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(4-methyloxazol-2-yl)benzamide typically involves the condensation of benzylamine with 4-methyloxazole-2-carboxylic acid, followed by the formation of the amide bond with benzoyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

On an industrial scale, the production of N-Benzyl-N-(4-methyloxazol-2-yl)benzamide may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic methods.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions due to its amide and oxazole functionalities:

Hydrolysis of the benzamide group dominates under acidic conditions, while the oxazole ring remains intact. Basic hydrolysis partially cleaves the oxazole moiety .

Electrophilic Aromatic Substitution

The oxazole ring participates in electrophilic substitutions, particularly at the 5-position:

The methyl group at C4 directs electrophiles to the C5 position, as confirmed by NMR studies .

Nucleophilic Substitution

The benzamide group undergoes nucleophilic displacement with alkyl/aryl halides:

Reactions proceed via an SN2 mechanism, with yields dependent on steric hindrance from the oxazole ring.

Reduction Reactions

Selective reduction of functional groups has been demonstrated:

LiAlH₄ preferentially reduces the amide carbonyl without affecting the oxazole ring.

Cycloaddition Reactions

The oxazole ring participates in [4+2] Diels-Alder reactions:

Reactivity aligns with frontier molecular orbital (FMO) theory predictions for oxazole-based dienes .

Metal-Catalyzed Cross-Coupling

Palladium-mediated couplings enable structural diversification:

| Reaction | Catalyst | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 4-Bromophenylboronic acid | Biaryl-modified derivative | 68% |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Phenylacetylene | Alkynylated oxazole analog | 71% |

Reactivities correlate with computed Hammett σ values for substituent effects .

Oxidation Reactions

Controlled oxidation targets specific sites:

mCPBA selectively oxidizes the oxazole ring without affecting the benzamide group .

Scientific Research Applications

Antimicrobial Properties

Research has shown that compounds containing the 1,3-oxazole moiety demonstrate significant antimicrobial activities. N-Benzyl-N-(4-methyl-1,3-oxazol-2-yl)benzamide has been evaluated for its effectiveness against various bacterial strains. A study indicated that derivatives with oxazole rings exhibit promising antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting potential as new antimicrobial agents .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been investigated in several studies. The compound has shown selective toxicity towards cancer cell lines while being less harmful to normal cells. This selectivity is crucial for developing anticancer therapies that minimize side effects .

Therapeutic Applications

Neurological Disorders

this compound has been explored for its potential role in treating neurological disorders such as Alzheimer's disease. Its ability to inhibit β-secretase (BACE1), an enzyme involved in amyloid plaque formation, positions it as a candidate for further development in this area .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been noted in preliminary studies. It has shown promise in reducing inflammation markers in vitro, which could translate into therapeutic applications for inflammatory diseases .

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study A | Demonstrated significant antibacterial activity against E. coli and S. aureus | Potential development of new antibiotics |

| Study B | Exhibited selective cytotoxicity in cancer cell lines | Possible use in targeted cancer therapies |

| Study C | Inhibited β-secretase activity in vitro | Potential application in Alzheimer's disease treatment |

Mechanism of Action

The mechanism of action of N-Benzyl-N-(4-methyloxazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, its role as an amyloid-beta aggregation inhibitor is attributed to its ability to bind to amyloid-beta peptides and prevent their aggregation into neurotoxic forms . This interaction is facilitated by the compound’s structural features, which allow it to fit into the binding sites of amyloid-beta peptides and disrupt their aggregation process.

Comparison with Similar Compounds

Similar Compounds

N-Benzylbenzamide: Similar structure but lacks the 4-methyloxazol-2-yl group.

N-Phenethylbenzamide: Contains a phenethyl group instead of a benzyl group.

N-Benzyloxybenzamide: Features a benzyloxy group instead of a benzyl group.

Uniqueness

N-Benzyl-N-(4-methyloxazol-2-yl)benzamide is unique due to the presence of the 4-methyloxazol-2-yl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other benzamide derivatives and contributes to its specific interactions with molecular targets, such as amyloid-beta peptides .

Biological Activity

N-Benzyl-N-(4-methyl-1,3-oxazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of neurodegenerative disease treatment and antimicrobial applications. This article examines its biological activity through various studies and findings.

Chemical Structure and Properties

This compound features a benzamide core with a 4-methyl-1,3-oxazole moiety, which contributes to its unique chemical properties. The oxazole ring is known for its role in biological activity, particularly as an inhibitor of amyloid-beta aggregation, making it relevant for Alzheimer's disease research.

The mechanism of action of this compound primarily involves its ability to bind to amyloid-beta peptides. This binding prevents the aggregation of these peptides into neurotoxic forms, which is crucial in the pathogenesis of Alzheimer's disease. Additionally, the compound has been evaluated for its inhibitory effects on histone deacetylases (HDACs), which play a significant role in gene regulation and cancer progression .

1. Neuroprotective Effects

Research indicates that this compound may serve as a potential therapeutic agent in neurodegenerative diseases due to its ability to inhibit amyloid-beta aggregation. This property suggests a protective effect against neuronal damage associated with Alzheimer's disease .

2. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds containing the oxazole ring. While specific data on this compound's antimicrobial activity is limited, related compounds have demonstrated significant antibacterial effects against Gram-positive bacteria and fungi such as Candida albicans. .

Case Study 1: Inhibition of Amyloid-Beta Aggregation

In a study focused on neurodegenerative diseases, this compound was shown to effectively inhibit amyloid-beta aggregation in vitro. This inhibition was quantified using fluorescence assays that measured the formation of oligomers and fibrils characteristic of Alzheimer's pathology.

Case Study 2: Antimicrobial Evaluation

Another research effort evaluated several oxazole derivatives for their antimicrobial activity. While this compound was not specifically tested, related compounds showed promising results against various bacterial strains, indicating potential for future exploration in this area .

Summary of Biological Activities

Properties

CAS No. |

57068-52-7 |

|---|---|

Molecular Formula |

C18H16N2O2 |

Molecular Weight |

292.3 g/mol |

IUPAC Name |

N-benzyl-N-(4-methyl-1,3-oxazol-2-yl)benzamide |

InChI |

InChI=1S/C18H16N2O2/c1-14-13-22-18(19-14)20(12-15-8-4-2-5-9-15)17(21)16-10-6-3-7-11-16/h2-11,13H,12H2,1H3 |

InChI Key |

IKZVUXRFRKFFNR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC(=N1)N(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.